molecular formula C14H14N2O4 B15064472 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B15064472
M. Wt: 274.27 g/mol
InChI Key: OYVZEBSWOJOQLY-UHFFFAOYSA-N
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Description

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a tetrahydrofuran derivative with a quinoxaline precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the molecule or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds.

Scientific Research Applications

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxamide
  • 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-sulfonic acid

Uniqueness

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific functional groups and structural features

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-oxo-1-(oxolan-2-ylmethyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c17-13-7-15-11-6-9(14(18)19)3-4-12(11)16(13)8-10-2-1-5-20-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19)

InChI Key

OYVZEBSWOJOQLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O

Origin of Product

United States

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